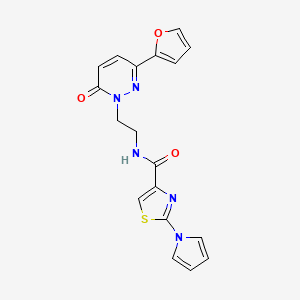
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3S and its molecular weight is 381.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
- Pyridazinone Moiety : Imparts stability and potential interaction with biological targets.
- Thiazole and Pyrrole Units : Contribute to the compound's unique properties and biological interactions.
The molecular formula is C16H18N4O2S, with a molecular weight of approximately 342.41 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:
- Formyl Peptide Receptors (FPRs) : These receptors are involved in regulating inflammation and immune responses. Compounds similar to this have shown significant agonistic activities towards FPRs, suggesting a potential role in modulating inflammatory processes.
- Enzyme Inhibition : The thiazole and pyrrole moieties may interact with various enzymes, potentially inhibiting their activity and affecting cellular pathways related to disease states.
Biological Activities
Several studies have highlighted the potential biological activities of this compound:
- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties, making it a candidate for further development as an antibiotic agent.
- Anticancer Properties : Research indicates that compounds within this class may possess anticancer activities by targeting specific cancer cell pathways. The ability to modulate key signaling pathways could lead to reduced tumor growth in various cancer models.
- Anti-inflammatory Effects : By acting on FPRs, this compound could potentially reduce inflammation in conditions such as arthritis or other inflammatory diseases.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were evaluated for their anticancer effects against human cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity against breast cancer cells, providing a basis for further exploration of structural optimizations .
Study 2: Anti-inflammatory Effects
A recent study demonstrated that a related compound exhibited significant anti-inflammatory effects in a murine model of acute lung injury. The results showed a reduction in inflammatory markers and improved lung function, suggesting potential therapeutic applications for respiratory diseases.
Data Table of Biological Activities
Propiedades
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c24-16-6-5-13(15-4-3-11-26-15)21-23(16)10-7-19-17(25)14-12-27-18(20-14)22-8-1-2-9-22/h1-6,8-9,11-12H,7,10H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRNLUDZUDAJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













